molecular formula C10H30N5V B178581 Vanadium tetrakis(dimethylamide) CAS No. 19824-56-7

Vanadium tetrakis(dimethylamide)

カタログ番号 B178581
CAS番号: 19824-56-7
分子量: 227.25 g/mol
InChIキー: PALZAXLZULBBHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Vanadium tetrakis(dimethylamide), also known as Tetrakis(dimethylamino)vanadium, is a compound with the molecular formula C10H30N5V and a molecular weight of 271.32 . It is used for research and development purposes .


Molecular Structure Analysis

The compound has non-crystallographic D2d molecular symmetry and contains an approximately tetrahedrally coordinated V atom with dimethylamido ligands . Each Nitrogen atom features a nearly trigonal planar geometry .


Chemical Reactions Analysis

While specific chemical reactions involving Vanadium tetrakis(dimethylamide) are not detailed in the retrieved sources, vanadium compounds have been studied for their reactions, including oxidations of alkanes, alkenes, arenes, alcohols, aldehydes, ketones, and sulfur species, as well as oxidative C–C and C–O bond cleavage, carbon–carbon bond formation, deoxydehydration, haloperoxidase, cyanation .

科学的研究の応用

Surface Complex Formation for Catalysis

Vanadium(IV) tetrakis(dimethylamido) complexes have been successfully grafted onto metal oxide surfaces like SiO2, Al2O3, and TiO2, creating well-defined surface complexes. These complexes serve as model systems for understanding the behavior of heterogeneous vanadium catalysts. The study by Grasser et al. (2003) highlights the preparation and characterization of these complexes, which have shown potential in ligand exchange reactions and redox processes when exposed to air, indicating their utility in catalytic applications (Grasser, Haessner, Köhler, Lefebvre, & Basset, 2003).

Thin Film Deposition

Vanadium tetrakis(dimethylamide) has been extensively used as a precursor in atomic layer deposition (ALD) processes. Wang et al. (2017) discussed the deposition of vanadium oxide (VO x) thin films using this precursor, highlighting its volatility and effectiveness at room temperature. These films, which can be crystallized into the monoclinic VO2 phase through postdeposition annealing, have applications in microelectronics and energy storage (Wang, Guo, Gao, & Wang, 2017).

Plasma-enhanced ALD for Vanadium Nitride

Kozen et al. (2019) utilized vanadium tetrakis(dimethylamide) in a plasma-enhanced atomic layer deposition process to develop vanadium nitride (VN) films. These films demonstrated excellent tribological properties, indicating their potential use in applications requiring high wear resistance and low friction (Kozen, Sowa, Ju, Strandwitz, Zeng, Babuska, Hsain, & Krick, 2019).

Cathode Material for Li-ion Batteries

Pemble, Povey, and Vernardou (2019) reported on the use of vanadium tetrakis(dimethylamide) for the atomic layer deposition of vanadium pentoxide coatings. These coatings have shown promise as cathodes in lithium-ion batteries due to their high discharge capacity and cycling stability, making them suitable for energy storage applications (Pemble, Povey, & Vernardou, 2019).

Atomic Layer Deposition Process Development

Park et al. (2016) conducted a study on the development of an effective vanadium precursor for the atomic layer deposition of VO2 thin films, which are crucial for smart window applications and electronics. The research provided insights into the thermal stability and adsorption energy of precursors, paving the way for improved ALD processes using vanadium tetrakis(dimethylamide) (Park, Kim, Lee, & Kim, 2016).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Vanadium tetrakis(dimethylamide) . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

特性

IUPAC Name

dimethylazanide;vanadium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALZAXLZULBBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173545
Record name Tetrakis(dimethylamino)vanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vanadium tetrakis(dimethylamide)

CAS RN

19824-56-7
Record name Tetrakis(dimethylamino)vanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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